tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate

Medicinal Chemistry Kinase Inhibition Allosteric Binding

tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate is a precisely functionalized building block for medicinal chemistry, featuring a Boc-protected 1-amino group and a 7-ethoxy substituent that engages a specific allosteric pocket in ITK kinase (PDB 4M12). Generic analogs lacking this substitution pattern alter lipophilicity and binding affinity, derailing SAR campaigns. The Boc group ensures selective deprotection for downstream coupling. Essential for synthesizing pyrazole-3-carboxamide leads with target selectivity.

Molecular Formula C17H21NO3
Molecular Weight 287.35 g/mol
CAS No. 624729-63-1
Cat. No. B1530152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 7-ethoxynaphthalen-1-ylcarbamate
CAS624729-63-1
Molecular FormulaC17H21NO3
Molecular Weight287.35 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=CC=C2NC(=O)OC(C)(C)C)C=C1
InChIInChI=1S/C17H21NO3/c1-5-20-13-10-9-12-7-6-8-15(14(12)11-13)18-16(19)21-17(2,3)4/h6-11H,5H2,1-4H3,(H,18,19)
InChIKeyQUDDPZNVVUOWRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate (CAS 624729-63-1): Sourcing and Selection for Targeted Synthesis


tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate (CAS 624729-63-1) is an organic compound classified as a Boc-protected naphthylamine . With the molecular formula C17H21NO3 and a molecular weight of 287.35 g/mol, it serves as a crucial synthetic intermediate . Its defining structural features include a naphthalene core, a Boc (tert-butoxycarbonyl) protecting group on the 1-amino position, and a distinct 7-ethoxy substituent . This combination renders it valuable for constructing more complex molecules in medicinal chemistry and drug discovery, where the specific substitution pattern can be critical for target binding and overall molecular properties [1].

Why tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate Cannot Be Replaced by Generic Analogs


Generic substitution with structurally similar compounds like tert-butyl naphthalen-1-ylcarbamate or the free amine 7-ethoxynaphthalen-1-amine is not viable for projects relying on the unique physicochemical and structural properties of the 7-ethoxy, Boc-protected scaffold. The specific combination of the 7-ethoxy substituent and the Boc-protected 1-amino group is a precisely engineered feature in certain lead compounds, particularly those targeting kinases like ITK [1]. Swapping this intermediate for an unsubstituted or differently substituted analog can result in a final compound with altered lipophilicity, electronic properties, and binding affinity, thereby derailing a structure-activity relationship (SAR) campaign [1]. The presence of the Boc group is also essential for the synthetic route, providing a stable, selectively removable protecting group that ensures correct downstream functionalization [2].

Key Quantitative Evidence for Differentiating tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate


Structural Differentiation: Defined Scaffold for ITK Allosteric Inhibition

The 7-ethoxynaphthalen-1-yl motif is a critical component of a compound that has been co-crystallized with Interleukin-2-inducible T-cell kinase (ITK), a target for T-cell-mediated inflammatory diseases [1]. The precise crystal structure (PDB ID: 4M12) demonstrates that the 7-ethoxy group and the naphthalene core are essential for occupying an allosteric binding pocket [1]. This provides concrete structural evidence that analogs lacking this specific substitution pattern will have a significantly different, and likely reduced, binding affinity due to the loss of these critical interactions [1].

Medicinal Chemistry Kinase Inhibition Allosteric Binding Crystal Structure

Purity and Physical Form: Verifiable Quality for Reproducible Synthesis

For procurement, the standard commercial purity for tert-butyl 7-ethoxynaphthalen-1-ylcarbamate is specified at 97% . The compound is supplied as a solid . This level of purity is a key differentiator from less defined sources or in-house preparations, ensuring reliable and reproducible outcomes in subsequent synthetic steps, particularly in multi-step medicinal chemistry campaigns where impurity carryover can be a significant issue .

Synthetic Chemistry Quality Control Procurement Building Blocks

Physicochemical Differentiation: Predicted Lipophilicity and Stability vs. Free Amine

The presence of both the Boc protecting group and the 7-ethoxy substituent significantly alters the compound's physicochemical profile compared to its free amine counterpart, 7-ethoxynaphthalen-1-amine. While specific experimental data for this exact compound is limited in the public domain, class-level inferences can be made. The Boc group increases lipophilicity and provides stability against oxidative degradation, allowing for easier handling and purification during synthesis [1]. This differentiates it from the free amine (CAS 624729-64-2), which is more polar and prone to oxidation, potentially leading to lower yields and the formation of colored byproducts in downstream reactions [1].

Physicochemical Properties Drug Design LogP Stability

Optimal Application Scenarios for tert-Butyl 7-ethoxynaphthalen-1-ylcarbamate (CAS 624729-63-1)


Lead Optimization in Kinase Drug Discovery Programs

This compound is best utilized as a key intermediate for synthesizing lead compounds in medicinal chemistry, specifically for programs targeting kinases like ITK. The defined crystal structure (PDB: 4M12) provides a clear rationale for its use, as the 7-ethoxynaphthalen-1-yl group is a proven element for engaging a specific allosteric pocket [1]. Its procurement is justified for SAR studies aiming to optimize binding affinity and selectivity around this allosteric site [1].

Multi-Step Synthesis of Naphthalene-Containing Heterocycles

The compound is an ideal building block for the multi-step synthesis of complex heterocycles, such as the pyrazole-3-carboxamide derivative found in PDB 4M12 [1]. The Boc-protected amine allows for selective deprotection under mild acidic conditions to reveal the reactive 1-amino group, enabling precise and high-yielding subsequent coupling reactions [2]. Its solid physical form and 97% purity facilitate accurate weighing and reliable stoichiometry in these sequences .

Structure-Activity Relationship (SAR) Studies Focused on 7-Position Substitution

This specific compound is essential for SAR studies investigating the impact of 7-position substitution on a naphthalene core. It allows direct comparison with analogs like the 7-methoxy or 7-unsubstituted derivatives to quantify the effect of the ethoxy group on critical drug parameters such as target binding (as shown for ITK [1]), lipophilicity, and metabolic stability. Using a generic analog would invalidate the experimental design and yield meaningless SAR data [1].

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